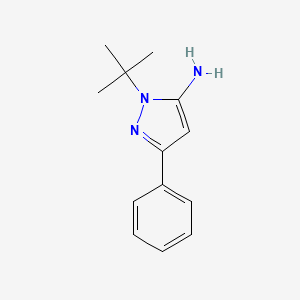

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-13(2,3)16-12(14)9-11(15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVAHWVDOAYMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475359 | |

| Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442850-72-8, 1955558-54-9 | |

| Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Tert Butyl 3 Phenyl 1h Pyrazol 5 Amine and Its Analogs

Established Synthetic Pathways to 5-Aminopyrazoles

The foundational methods for synthesizing the 5-aminopyrazole scaffold, which are directly applicable to the preparation of 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine, have been well-documented in chemical literature. These pathways typically involve the reaction of a hydrazine (B178648) derivative with a suitable three-carbon precursor bearing nitrile functionalities.

Cyclocondensation Reactions of Nitriles with Hydrazines

The reaction between a hydrazine and a nitrile-containing substrate is a cornerstone of pyrazole (B372694) synthesis. This approach offers a versatile and direct route to the 5-aminopyrazole core.

The most prevalent and adaptable method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine. orgsyn.org This reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the 5-aminopyrazole ring. orgsyn.org

For the specific synthesis of this compound, the required starting materials would be benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile) and tert-butylhydrazine. The reaction mechanism involves the nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, followed by cyclization onto the nitrile carbon.

A closely related analog, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, has been synthesized via this pathway. nih.gov In this reported synthesis, 3-nitrophenylhydrazine (B1228671) was reacted with 4,4-dimethyl-3-oxopentanenitrile in the presence of hydrochloric acid. nih.gov The mixture was heated, leading to the formation of the desired 5-aminopyrazole derivative. nih.gov This example demonstrates the viability of the β-ketonitrile condensation for constructing pyrazoles with both tert-butyl and phenyl substituents.

Table 1: Synthesis of a 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine Analog via β-Ketonitrile Condensation nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 3-Nitrophenylhydrazine | 4,4-Dimethyl-3-oxopentanenitrile | aq. HCl, 70°C | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | 68% |

Malononitrile (B47326) and its derivatives serve as alternative precursors for the synthesis of 5-aminopyrazoles, often leading to di-amino pyrazole products. orgsyn.org While not the most direct route to this compound, these methods are fundamental in pyrazole chemistry. For instance, the reaction of malononitrile with a hydrazine can yield a 3,5-diaminopyrazole. orgsyn.org To achieve the target structure, further modifications would be necessary.

Approaches using alkylidenemalononitriles, which are derivatives of malononitrile, can also be employed. These reactions are versatile and have been reviewed as a general method for accessing the 5-aminopyrazole scaffold. orgsyn.org

Multi-Step Synthesis of Related 5-Aminopyrazole Scaffolds

In some instances, the desired substituents on the pyrazole ring may be introduced through a multi-step synthetic sequence. This can involve the initial formation of a pyrazole core followed by functionalization. For example, a 5-aminopyrazole can be synthesized and subsequently N-alkylated or N-arylated. However, for a compound like this compound, the direct cyclocondensation approach is generally more efficient as it establishes the complete substitution pattern in a single key step.

Contemporary Synthetic Innovations and Green Chemistry Approaches

Modern synthetic chemistry strives for greater efficiency, reduced environmental impact, and simplified procedures. These principles have been applied to the synthesis of 5-aminopyrazoles, leading to the development of one-pot reactions and the use of greener catalysts and solvents.

One-Pot Condensation/Reduction Reaction Sequences

A notable advancement in the synthesis of N-substituted 5-aminopyrazoles is the development of one-pot procedures that combine multiple reaction steps. For instance, a one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported. mdpi.com This process begins with a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an aldehyde to form an intermediate imine. mdpi.com This is followed by an in-situ reduction with sodium borohydride (B1222165) to yield the final N-alkylated product. mdpi.com

This methodology, while demonstrated on a pre-formed aminopyrazole, highlights a contemporary approach to efficiently generate substituted aminopyrazoles. Adapting this to a three-component one-pot reaction starting from a β-ketonitrile, a hydrazine, and an aldehyde could represent a highly efficient route to complex 5-aminopyrazole derivatives.

Table 2: Example of a One-Pot Condensation/Reduction for a Substituted 5-Aminopyrazole Derivative mdpi.com

| Starting Amine | Aldehyde | Reducing Agent | Key Feature | Product |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | Sodium borohydride | Solvent-free condensation | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine |

The application of green chemistry principles, such as the use of water as a solvent, microwave-assisted synthesis, and recyclable catalysts, is also an active area of research in pyrazole synthesis, aiming to make the production of these valuable compounds more sustainable.

Solvent-Free Reaction Methodologies for Enhanced Efficiency

In recent years, green chemistry principles have driven the development of solvent-free reaction conditions to enhance efficiency, reduce waste, and simplify product isolation. For the synthesis of pyrazole derivatives, these methodologies offer significant advantages over traditional solvent-based approaches.

One notable example is the one-pot, two-step synthesis of N-substituted 5-aminopyrazoles, which can be initiated under solvent-free conditions. jetir.org This process involves the condensation of a 5-aminopyrazole, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with an aldehyde. The initial reaction is conducted by heating the mixture of the two reactants without any solvent. For instance, heating 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde at 120 °C for two hours directly yields the corresponding N-(5-pyrazolyl)imine intermediate. jetir.org This solvent-free approach is distinguished by its operational simplicity and short reaction time, and it circumvents the need to isolate the intermediate imine before proceeding to a subsequent reduction step. jetir.org

The benefits of solvent-free synthesis for pyrazole-related heterocycles are further demonstrated in the multi-component synthesis of pyrano[2,3-c]pyrazoles. beilstein-journals.org While conventional heating methods often require solvents, studies have shown that solvent-free reactions, sometimes assisted by grinding or microwave irradiation, can lead to significantly higher yields in much shorter reaction times. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, a model reaction for a pyrano[2,3-c]pyrazole derivative that yielded 90% in ethanol (B145695) after 25 minutes produced a 95% yield in just 7-15 minutes under solvent-free conditions with a catalytic amount of an ionic liquid. beilstein-journals.org These findings underscore the enhanced efficiency of solvent-free methodologies in the synthesis of pyrazole-containing structures.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for a Pyrano[2,3-c]pyrazole Derivative

| Entry | Solvent | Catalyst | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | CH3CN | NMPyTs | 45 | 70 | beilstein-journals.org |

| 2 | THF | NMPyTs | 40 | 78 | beilstein-journals.org |

| 3 | CH2Cl2 | NMPyTs | 35 | 85 | beilstein-journals.org |

| 4 | EtOH | NMPyTs | 25 | 90 | beilstein-journals.org |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of 5-aminopyrazoles is typically achieved through the cyclocondensation reaction of a hydrazine with a β-ketonitrile. nih.gov The yield and purity of the final product, such as this compound, are highly dependent on the optimization of various reaction parameters including the choice of reactants, solvent, catalyst, temperature, and reaction time.

A common synthetic route involves the reaction of a substituted hydrazine with 4,4-dimethyl-3-oxopentanenitrile (which provides the tert-butyl group at the 3-position of the pyrazole ring). researchgate.net For the synthesis of an analog, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the reactants 3-nitrophenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile were heated in an aqueous solution of hydrochloric acid. researchgate.net The reaction was initially heated at 70 °C for one hour, after which additional concentrated hydrochloric acid was added and heating was continued for another hour, resulting in a 68% yield of the final product. researchgate.net

Optimization studies for related pyrazole syntheses highlight the critical role of the catalyst and solvent system. In the development of a one-pot synthesis of pyrazolopyridinone fused imidazopyridines, various solvents and catalysts were screened. semanticscholar.org While the reaction proceeded in ethanol with ZnO nanoparticles, the desired transformation was not fully achieved. Switching the catalyst to Indium(III) triflate (In(OTf)3) and the solvent to toluene (B28343) proved to be optimal, leading to a high yield of the desired product. semanticscholar.org Further optimization revealed that a catalyst loading of 5 mol% of In(OTf)3 was ideal; reducing the catalyst amount to 1 or 2 mol% resulted in a noticeable decrease in yield. semanticscholar.org

These examples demonstrate that careful selection and optimization of reaction conditions are crucial for maximizing the yield and efficiency of the synthesis of this compound and its derivatives.

Table 2: Selected Reaction Conditions for the Synthesis of 5-Aminopyrazole Analogs

| Product | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | 3-nitrophenylhydrazine, 4,4-dimethyl-3-oxopentanenitrile | aq. HCl, 70 °C, 2 h | 68 | researchgate.net |

| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 2-pyridinecarboxaldehyde (B72084) | Methanol (B129727), MgSO4, ambient temp., 24 h | 81 | mdpi.com |

Stereochemical Control in Synthesis of Related Chiral Pyrazole Derivatives

While this compound is not chiral, the development of synthetic methods that allow for stereochemical control is vital for producing its chiral analogs, which are of significant interest in medicinal chemistry. uniovi.es Asymmetric synthesis of pyrazoles, particularly those with a stereogenic center attached to a nitrogen atom, presents a considerable challenge.

One effective strategy for achieving stereoselectivity is the use of chiral auxiliaries. A novel approach for the asymmetric synthesis of pyrazole derivatives involves using tert-butanesulfinamide as a chiral auxiliary. uniovi.es The synthesis begins with the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde to prepare a chiral toluenesulfinyl imine. A subsequent stereoselective addition of an organolithium reagent to this imine, followed by further transformations including cyclization, yields the chiral pyrazole derivative. uniovi.es This method provides a pathway to inhibitors carrying a pyrazole moiety where a nitrogen atom is directly bonded to a chiral center. uniovi.es

Another advanced methodology involves a cascade reaction sequence of 1,3-dipolar cycloaddition followed by a uniovi.es-sigmatropic rearrangement. This strategy has been successfully applied to the synthesis of structurally diverse chiral pyrazoles from α-chiral tosylhydrazones and terminal alkynes. The reaction proceeds with the migration of the stereogenic group, allowing for the creation of chiral pyrazoles with a stereogenic carbon attached directly to a nitrogen atom. The degree of success and the stereochemical outcome of these reactions are often evaluated by determining the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the products.

Table 3: Examples of Methodologies for Stereocontrolled Synthesis of Chiral Pyrazoles

| Methodology | Key Reagents/Auxiliaries | Type of Stereocontrol | Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary Approach | (R)- or (S)-tert-butanesulfinamide | Substrate-controlled | Formation of pyrazole with nitrogen bonded to a chiral center | uniovi.es |

| Cascade Cycloaddition/Rearrangement | α-chiral tosylhydrazones, terminal alkynes | Stereospecific rearrangement | Chiral pyrazoles with a stereogenic group at the N-position |

Chemical Reactivity and Derivatization Strategies of 1 Tert Butyl 3 Phenyl 1h Pyrazol 5 Amine

Reactivity of the 5-Amino Functionality

The 5-amino group is the most nucleophilic site in the molecule, making it the primary center for derivatization. nih.gov Its reactivity is central to the synthesis of a wide array of pyrazole-based compounds through substitution, condensation, and sulfonamidation reactions.

Nucleophilic Substitution Reactions

The amino group at the C5 position of the pyrazole (B372694) ring can participate in various nucleophilic substitution reactions. While direct substitution on the amino group itself is common, the amino group can also be transformed into other functional groups. For instance, in related 5-aminopyrazole systems, the amino group can be converted into an isocyanate group through treatment with phosgene (B1210022) or its equivalents. This electrophilic isocyanate is then susceptible to nucleophilic attack by amines, alcohols, or thiols to form ureas, carbamates, and thiocarbamates, respectively.

Additionally, other 5-aminopyrazoles have been shown to undergo nucleophilic substitution where the entire amine group is replaced by other nucleophiles, although this typically requires initial transformation of the amine into a better leaving group.

Condensation Reactions with Carbonyl Compounds: Formation of Imine Intermediates (Schiff Bases)

A prominent reaction of the 5-amino functionality is its condensation with aldehydes and ketones to form imine derivatives, commonly known as Schiff bases. This reaction is a cornerstone for creating more complex pyrazole-based structures.

The formation of Schiff bases from 5-aminopyrazoles and carbonyl compounds is a well-established and efficient process. ekb.eg Studies on the isomeric compound, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, demonstrate that these reactions can be carried out effectively. For example, the pyrazole-based Schiff base (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine was synthesized using a solventless maceration technique with 2-nitrobenzaldehyde. researchgate.net

Research on the related 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine provides further insight into the scope and conditions of this reaction. semanticscholar.org Condensation with various aldehydes, such as 2-pyridinecarboxaldehyde (B72084) and p-methoxybenzaldehyde, proceeds readily. semanticscholar.orgmdpi.com The reaction mechanism involves the nucleophilic attack of the 5-amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. These reactions can be performed under mild conditions, such as at ambient temperature in methanol (B129727), often with the aid of a drying agent like magnesium sulfate (B86663) to drive the equilibrium towards product formation. semanticscholar.org Solvent-free conditions, by heating the reactants together, have also proven effective. mdpi.com

| Aminopyrazole Reactant | Carbonyl Reactant | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | Methanol, MgSO₄, Ambient Temp., 24h | 81% | semanticscholar.org |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Solvent-free, 120°C, 2h | 91% | researchgate.net |

| 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine | 2-nitrobenzaldehyde | Solventless Maceration | Not specified | researchgate.net |

The imine linkage in the Schiff base derivatives serves as a versatile handle for further chemical modifications. One of the most common transformations is the reduction of the C=N double bond to afford the corresponding secondary amine. This reductive amination can be efficiently performed in a one-pot, two-step sequence starting from the aminopyrazole and aldehyde. mdpi.comresearchgate.net

For instance, after the in-situ formation of the N-(5-pyrazolyl)imine from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, the intermediate is directly reduced using sodium borohydride (B1222165) (NaBH₄) in methanol at ambient temperature. mdpi.com This approach is operationally simple and avoids the need to isolate the often-sensitive imine intermediate. mdpi.comresearchgate.net The successful reduction is confirmed by the disappearance of the azomethine proton signal in the ¹H-NMR spectrum and the appearance of signals corresponding to the new methylene (B1212753) (CH₂) bridge and the N-H proton. mdpi.com

| Aldehyde | Reducing Agent | Solvent | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| p-methoxybenzaldehyde | NaBH₄ | Methanol | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 85% | mdpi.com |

Sulfonamidation Reactions for Novel Pyrazole-Based Hybrids

The nucleophilic 5-amino group readily reacts with sulfonyl chlorides to form sulfonamides, a functional group prevalent in many pharmaceutically active compounds. acs.org This reaction provides a direct route to novel pyrazole-sulfonamide hybrids.

The reaction of the related compound 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine (B128534) proceeds efficiently at room temperature. mdpi.comresearchgate.net Interestingly, this reaction can lead to double N-sulfonylation, where both hydrogen atoms of the primary amine are substituted by tosyl groups, affording N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in high yield. mdpi.comresearchgate.net The completion of this double sulfonylation is confirmed spectroscopically by the disappearance of the N-H signal. mdpi.com This highlights the high reactivity of the amino group towards electrophilic sulfonylating agents.

Reactivity of the Pyrazole Ring System and its Substituents

While the 5-amino group is the most reactive site for nucleophilic attack, the pyrazole ring itself can undergo other transformations, particularly electrophilic substitution. The electron-donating nature of the amino group and the alkyl/aryl substituents activate the ring, directing electrophiles to specific positions.

The C4 position of the pyrazole ring is known to be susceptible to electrophilic attack. mdpi.com NMR data for N-pyrazolyl amines derived from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine show a high electron density at the C4 carbon, suggesting its favorability as a site for electrophilic substitution. mdpi.com

A common reaction for activating the C4 position is halogenation. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NBS, NIS, NCS) in DMSO at room temperature. beilstein-archives.org This metal-free protocol provides an efficient route to 4-bromo, 4-iodo, and 4-chloro pyrazole derivatives. beilstein-archives.org The resulting 4-halo-pyrazoles are valuable intermediates that can be further functionalized through cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position.

Electrophilic Aromatic Substitution on Phenyl Substituents

The phenyl group at the 1-position of the pyrazole ring is susceptible to electrophilic aromatic substitution, a common strategy for introducing functional groups onto an aromatic system. The orientation of substitution on the phenyl ring is significantly influenced by the reaction conditions, particularly the acidity of the medium. The pyrazole ring itself can be either activating or deactivating towards electrophilic attack on the N-phenyl substituent.

Under neutral or weakly acidic conditions, the pyrazole ring can direct incoming electrophiles. However, in strongly acidic media, such as in the presence of concentrated sulfuric acid, the pyrazole ring is likely to be protonated. This protonation deactivates the heterocyclic ring towards electrophilic attack and enhances the directing effect of the pyrazole moiety as a substituent on the phenyl ring, favoring substitution at the para-position. cdnsciencepub.comresearchgate.net

Nitration: The nitration of N-phenylpyrazoles demonstrates this dependence on reaction conditions. While nitration with a mixture of nitric acid and acetic anhydride (B1165640) can lead to substitution on the pyrazole ring, using mixed acids (nitric and sulfuric acid) typically results in the selective nitration of the phenyl ring at the para-position. cdnsciencepub.comresearchgate.net This is attributed to the formation of the protonated pyrazole species in the strongly acidic environment, which directs the incoming nitronium ion (NO₂⁺) to the 4-position of the phenyl group. masterorganicchemistry.com

Halogenation: Similarly, the halogenation of N-phenylpyrazoles can be directed to the phenyl ring. Bromination in a non-polar solvent like chloroform (B151607) may result in substitution at the 4-position of the pyrazole ring. researchgate.net However, when the reaction is carried out in the presence of a strong acid like concentrated sulfuric acid, the para-position of the phenyl ring is preferentially brominated. researchgate.net The use of N-halosuccinimides (NXS) provides a versatile method for the halogenation of pyrazole derivatives, often at the 4-position of the pyrazole ring under mild conditions. beilstein-archives.orgresearchgate.net

Table 1: Electrophilic Aromatic Substitution Reactions on Phenyl-Substituted Pyrazoles

| Reaction | Reagents and Conditions | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Nitrophenyl)-pyrazole derivative | cdnsciencepub.comresearchgate.net |

| Bromination | Br₂ / H₂SO₄ / Ag₂SO₄ | 1-(4-Bromophenyl)-pyrazole derivative | researchgate.net |

| Halogenation | NXS (X = Cl, Br, I) / DMSO | 4-Halogenated pyrazole derivative | beilstein-archives.org |

Hydrolysis Studies for Chemical Stability Assessment

The chemical stability of 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine, particularly its resistance to hydrolysis, is a critical parameter for its handling, storage, and application in various chemical transformations. While specific hydrolysis data for this compound are not extensively reported, the stability can be inferred from the general characteristics of the pyrazole ring and its substituents.

The pyrazole ring is an aromatic heterocycle and is generally considered to be stable towards hydrolysis under neutral conditions. Its aromaticity contributes to a significant resonance stabilization energy, making the ring resistant to cleavage by water. However, under strongly acidic or basic conditions and elevated temperatures, the ring can be susceptible to degradation.

Formation of Fused Heterocyclic Systems: Pyrazolo[3,4-d]pyrimidines and Related Structures

5-Aminopyrazoles are highly valuable precursors for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. nih.gov These bicyclic structures are of significant interest due to their structural analogy to purines and their associated biological activities. nih.gov The 5-amino group of this compound, in conjunction with the adjacent C4-H, provides the necessary functionality for the construction of the fused pyrimidine (B1678525) ring.

The synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles can be achieved through various cyclization strategies, typically involving reaction with a three-atom component that forms the pyrimidine ring.

Reaction with Dicarbonyl Compounds: A common and versatile method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.net This reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazolo[3,4-b]pyridine scaffold. While this leads to a different isomeric fused system, it highlights the reactivity of the 5-amino group. For the formation of pyrazolo[3,4-d]pyrimidines, reagents providing a C-N-C fragment are required.

Reaction with Formamide (B127407) or Formic Acid: The reaction of 5-aminopyrazoles with formamide or formic acid is a direct method to introduce the C4 and N3 atoms of the pyrimidine ring, leading to the formation of pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov

Reaction with Nitriles: Condensation of 5-aminopyrazole-4-carboxylates with aromatic nitriles under acidic conditions provides a single-step synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. researchgate.net

The general reactivity of 5-aminopyrazoles suggests that this compound would readily undergo these cyclization reactions to form the corresponding 1-tert-butyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. The specific reagents used would determine the substitution pattern on the newly formed pyrimidine ring.

Table 2: Synthesis of Fused Pyrazole Systems from 5-Aminopyrazole Precursors

| 5-Aminopyrazole Derivative | Reagent(s) | Fused Heterocyclic System | Reference |

|---|---|---|---|

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | 1,3-Dicarbonyl compounds / SnCl₄ | Pyrazolo[3,4-b]pyridines | researchgate.net |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate | Aromatic nitriles / Acidic conditions | Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | researchgate.net |

| 5-Aminopyrazoles | β-Diketones | Pyrazolo[1,5-a]pyrimidines | nih.gov |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 Tert Butyl 3 Phenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals for 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum is used to identify the different types of protons in a molecule based on their chemical environment. For this compound, the following proton signals would be anticipated:

Tert-butyl Group: A sharp singlet, integrating to nine protons, would be expected in the upfield region of the spectrum, typically around δ 1.3 ppm. This is due to the magnetic equivalence of the nine protons on the three methyl groups of the tert-butyl substituent.

Amino Group (-NH₂): A broad singlet corresponding to the two amine protons would likely appear in the region of δ 3.5-5.0 ppm. Its chemical shift and peak shape can be influenced by solvent, concentration, and temperature.

Pyrazole (B372694) Ring Proton: A singlet for the single proton on the pyrazole ring (at position 4) would be expected. Its chemical shift would be influenced by the electronic effects of the adjacent substituents.

Phenyl Group Protons: The protons on the phenyl ring attached to the N1 position would typically appear as a set of multiplets in the aromatic region (δ 7.0-8.0 ppm). The specific pattern would depend on the electronic environment and coupling between the ortho, meta, and para protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H |

| Amino (-NH₂) | ~3.5 - 5.0 | Broad Singlet | 2H |

| Pyrazole (C4-H) | ~5.5 - 6.0 | Singlet | 1H |

| Phenyl (Ar-H) | ~7.0 - 8.0 | Multiplet | 5H |

Carbon-13 (¹³C) NMR and DEPT-135 Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Combined with DEPT-135 (Distortionless Enhancement by Polarization Transfer), which differentiates between CH, CH₂, and CH₃ groups, a complete picture of the carbon framework can be established.

Tert-butyl Carbons: Two signals would be expected: one for the three equivalent methyl carbons (CH₃) and another for the quaternary carbon.

Pyrazole Ring Carbons: Three distinct signals for the carbons of the pyrazole ring (C3, C4, and C5) would be present. The chemical shifts of these carbons are indicative of their electronic environment within the heterocyclic ring.

Phenyl Ring Carbons: Signals for the six carbons of the phenyl ring would appear in the aromatic region (typically δ 120-140 ppm). Due to symmetry, some signals might overlap.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| tert-Butyl (-C (CH₃)₃) | Quaternary | No Signal |

| tert-Butyl (-C(CH₃ )₃) | Methyl | Positive |

| Pyrazole C3 | Quaternary | No Signal |

| Pyrazole C4 | Methine (CH) | Positive |

| Pyrazole C5 | Quaternary | No Signal |

| Phenyl C (ipso) | Quaternary | No Signal |

| Phenyl C (ortho, meta, para) | Methine (CH) | Positive |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR experiments are crucial for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily useful for assigning the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the tert-butyl methyls, the pyrazole C4-H, and the phenyl protons to their respective carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound (C₁₃H₁₇N₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. Analysis of related compounds suggests that the measured mass would be very close to the calculated value, often with an error of less than 5 ppm. mdpi.com

Electron Ionization Mass Spectrometry (EIMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentation Analysis

EIMS is a hard ionization technique that causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern serves as a "fingerprint" for the compound. For this compound, characteristic fragments would be expected from the loss of a methyl group from the tert-butyl substituent, cleavage of the tert-butyl group itself, and fragmentation of the pyrazole or phenyl rings. For the related compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, major fragments corresponding to the loss of a methyl group and further fragmentation have been observed. nih.gov

GC-MS combines gas chromatography for separation with mass spectrometry for detection, providing a powerful tool for identifying components in a mixture and obtaining clean mass spectra of individual compounds.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Supramolecular InteractionsA crystal structure for this compound has not been published in the Cambridge Structural Database or other located resources. Consequently, it is impossible to provide factual information on:

Dihedral Angle Analysis between Aromatic Ring Systems

While detailed crystallographic and spectroscopic information is available for structurally similar compounds, such as nitrated and N-substituted derivatives, the strict instruction to focus solely on this compound prevents the use of this related, but distinct, data.

Conformational Chirality Investigations in the Solid State

The spatial arrangement of the tert-butyl and phenyl groups relative to the pyrazole core in this compound can lead to conformers that are non-superimposable mirror images, a phenomenon known as conformational chirality. In the solid state, the crystal packing forces can lock the molecule into a specific conformation, making it possible to investigate this chirality. Advanced spectroscopic techniques are instrumental in elucidating these three-dimensional structures and understanding the subtle interactions that give rise to chiral arrangements in the crystal lattice.

While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation. For instance, the crystal structure of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide, a derivative of the target compound, reveals a conformation with no internal symmetry, thus exhibiting conformational chirality. researchgate.net This suggests that the parent amine could also adopt a chiral conformation in the solid state.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. For a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, single-crystal X-ray diffraction analysis has provided detailed structural parameters. nih.gov This data can be used as a model to understand the potential conformation of this compound.

Table 1: Crystallographic Data for 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₆N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9421 (14) |

| b (Å) | 9.6419 (11) |

| c (Å) | 11.7694 (13) |

| β (°) | 93.504 (2) |

| Volume (ų) | 1352.6 (3) |

This significant dihedral angle in the nitro-substituted analogue indicates that the phenyl and pyrazole rings are not coplanar, a feature that contributes to the molecule's three-dimensional structure and the potential for conformational chirality.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for studying chirality in both solution and the solid state. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A non-racemic sample of a conformationally locked chiral molecule will exhibit a VCD spectrum. In the solid state, VCD is sensitive not only to the inherent chirality of the molecule but also to the chiral arrangement of molecules within the crystal lattice (supramolecular chirality). For a compound like this compound, if it crystallizes in a chiral space group, solid-state VCD could be used to probe its conformational chirality.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for investigating the solid-state structure and dynamics of molecules. Cross-Polarization Magic-Angle Spinning (CPMAS) NMR can provide information about the local environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N). For conformationally chiral species, distinct NMR signals may be observed for nuclei that are equivalent in the achiral conformation but become inequivalent in the chiral solid-state structure. Furthermore, advanced solid-state NMR experiments can be used to measure internuclear distances and torsion angles, providing further constraints on the molecular conformation.

Computational and Theoretical Studies of 1 Tert Butyl 3 Phenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic and geometric properties of molecules. For 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) stands out as a widely used method for the computational study of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the efficient calculation of molecular properties.

For this compound, geometry optimization is a primary step. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. DFT calculations, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. For similar pyrazole structures, it has been noted that the phenyl and pyrazole rings are often not coplanar. For instance, in the related compound 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and phenyl rings form a significant dihedral angle. Such calculations for this compound would provide a precise three-dimensional model of the molecule.

Furthermore, DFT is crucial for elucidating the electronic structure. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital in understanding the molecule's reactivity, electronic transitions, and potential applications in materials science.

Hartree-Fock (HF) Methods for Comparative Analysis

The Hartree-Fock (HF) method, an ab initio approach, provides a foundational level of theory for quantum chemical calculations. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as an important benchmark for comparative analysis.

By performing calculations on this compound using both HF and DFT, researchers can assess the impact of electron correlation on the predicted molecular properties. Comparing the results from HF with those from various DFT functionals can offer deeper insights into the electronic nature of the molecule and help in the validation of the chosen computational methodology.

Basis Set Selection and its Impact on Computational Accuracy

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets generally yield more accurate results but at a higher computational expense.

For pyrazole systems, Pople-style basis sets such as 6-311++G(d,p) are commonly employed. This notation indicates a split-valence basis set with diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogen atoms. The inclusion of diffuse functions is important for accurately describing anions and systems with lone pairs, such as the nitrogen atoms in the pyrazole ring and the amino group of this compound. Polarization functions are essential for correctly modeling the shape of the electron clouds and, consequently, the molecular geometry and other properties. Studies on similar molecules have shown that the choice of basis set can significantly influence the accuracy of predicted properties, including NMR chemical shifts.

Prediction and Interpretation of Spectroscopic Data from First Principles

A significant advantage of computational chemistry is its ability to predict spectroscopic data from fundamental principles. This allows for the assignment of experimental spectra and a deeper understanding of the relationship between molecular structure and spectroscopic behavior.

Theoretical Calculation of Vibrational Frequencies and Potential Energy Distribution (PED)

Theoretical vibrational analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated for this compound.

These calculations can predict the frequencies of characteristic vibrational modes, such as N-H stretching of the amine group, C-H stretching of the aromatic and tert-butyl groups, and the ring vibrations of the pyrazole and phenyl moieties. For pyrazole derivatives, aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

To provide a detailed assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of the spectral bands, which can be challenging in complex molecules where vibrational modes are often coupled.

Computation of NMR Chemical Shifts and Their Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom. These calculated values can then be correlated with experimental data to confirm the molecular structure and aid in the assignment of the NMR signals. Studies on related pyrazoles have demonstrated a strong linear correlation between calculated and experimental chemical shifts, validating the accuracy of the computational approach.

Below is a hypothetical table illustrating how such a correlation could be presented.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| Phenyl-C1' | Data not available | Data not available |

| Phenyl-C2'/C6' | Data not available | Data not available |

| Phenyl-C3'/C5' | Data not available | Data not available |

| Phenyl-C4' | Data not available | Data not available |

| t-Butyl-Cq | Data not available | Data not available |

| t-Butyl-CH₃ | Data not available | Data not available |

Note: The table is for illustrative purposes only, as specific computational and experimental data for this compound were not found in the searched literature.

Molecular Modeling for Ligand-Target Interactions (e.g., in silico studies for biological relevance)

Molecular modeling techniques, such as docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the biological activity of compounds by simulating their interaction with protein targets. For pyrazole derivatives, these in silico methods have been widely applied to explore their potential as therapeutic agents. acs.org

In the case of this compound, the 5-amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. The phenyl and tert-butyl groups provide hydrophobic bulk, which can contribute to binding affinity within a protein's active site. The biological relevance of pyrazole derivatives has been linked to their activity as inhibitors of various enzymes, including kinases and carbonic anhydrases. nih.gov In silico screening of this compound against a panel of known drug targets could elucidate its potential pharmacological profile.

Table 1: Potential Interaction Sites of this compound in Biological Targets

| Functional Group | Potential Interaction Type |

| 5-Amino Group | Hydrogen Bond Donor |

| Pyrazole Ring Nitrogens | Hydrogen Bond Acceptor |

| Phenyl Group | π-π Stacking, Hydrophobic Interactions |

| Tert-butyl Group | Hydrophobic Interactions |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis provides insight into the three-dimensional arrangement of a molecule and the energy associated with different spatial orientations. For this compound, a key conformational feature is the dihedral angle between the pyrazole and phenyl rings. Crystallographic studies of structurally similar compounds provide valuable data for predicting this conformation.

Molecular dynamics (MD) simulations can be employed to explore the dynamic behavior and conformational landscape of pyrazole derivatives in different environments. eurasianjournals.comresearchgate.net Such simulations for this compound would reveal the flexibility of the molecule, the rotational barriers of the phenyl and tert-butyl groups, and the stability of different conformers in solution. These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

Table 2: Experimentally Determined Dihedral Angles in Related Pyrazole Derivatives

| Compound | Rings | Dihedral Angle (°) |

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | Pyrazole and 3-nitrophenyl | 50.61 nih.gov |

| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Pyrazole and Phenyl | 18.80 nih.gov |

| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Pyrazole and tert-butylbenzyl | 77.13 nih.gov |

Supramolecular Chemistry Insights from Theoretical Modeling

The study of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. For pyrazole derivatives, hydrogen bonding is a dominant force in their crystal packing and self-assembly. nih.gov Theoretical modeling can provide a detailed understanding of these interactions.

In this compound, the 5-amino group is a primary hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors. This allows for the formation of various hydrogen-bonding motifs, such as dimers and chains. Studies on related 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles have shown the formation of hydrogen-bonded chains and sheets. researchgate.net The specific supramolecular structure adopted will depend on the interplay of hydrogen bonds, π-π stacking interactions between the phenyl rings, and steric effects from the tert-butyl group.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different hydrogen-bonded assemblies, predicting the most stable supramolecular structures. These theoretical insights are valuable for the design of crystalline materials with desired properties. The ability of pyrazoles to form robust hydrogen-bonded networks has been utilized in the development of functional materials. nih.gov

Applications in Advanced Materials and Catalysis Research

Chemosensing Capabilities for Cation and Anion Detection

The pyrazole (B372694) scaffold is a subject of significant interest in the development of chemosensors for the detection of both cations and anions. mdpi.com While direct studies on the chemosensing properties of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine are not extensively detailed in the reviewed literature, the broader family of pyrazole derivatives has demonstrated considerable potential in this field. mdpi.com The unique structural and electronic properties of the pyrazole ring, featuring two adjacent nitrogen atoms, make it an effective platform for designing molecules capable of selective ion recognition. mdpi.com

Pyrazole derivatives that possess conjugation are particularly noted for their unique photophysical properties, which can be harnessed for the development of sensors. mdpi.com The interaction between a pyrazole-based sensor molecule and a target ion can induce changes in its photophysical characteristics, such as fluorescence or color, allowing for visual or instrumental detection. This principle is a cornerstone of sensor development, with a significant focus on the detection of various ions. mdpi.com

The versatility of the pyrazole structure allows for the strategic introduction of different functional groups. This functionalization is key to tuning the molecule's selectivity and sensitivity towards specific cations or anions. The inherent properties of pyrazole and its derivatives position them as crucial components in the ongoing research and development of advanced chemosensing technologies. mdpi.com

Explorations in Nonlinear Optical (NLO) Materials (based on related pyrazol-5-amines)

The field of nonlinear optics (NLO) is actively exploring various organic compounds for their potential in advanced applications, and pyrazole derivatives have emerged as promising candidates. Although specific NLO studies on this compound are not prominent, research on related pyrazol-5-amines and other pyrazole-based structures highlights the NLO potential of this class of compounds.

Researchers have synthesized and investigated various pyrazole derivatives to understand their NLO properties. For instance, a study on pyrazole-thiophene-based amide derivatives involved computational analysis, including Density Functional Theory (DFT) calculations, to evaluate their geometry and physical properties, such as NLO characteristics. mdpi.com This research demonstrated that specific derivatives exhibit a notable nonlinear optical response. mdpi.com

Further investigations into pyrazoline derivatives have also shown their potential for NLO applications. researchgate.net Studies on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates in a chloroform (B151607) solution indicated that these compounds are good candidates for NLO materials. researchgate.net The NLO response in these molecules can be influenced by the presence of various electron-accepting groups attached to the pyrazoline structure. researchgate.net

Research Perspectives in Bio Organic Chemistry: Utility As Synthetic Precursors

Intermediate in the Synthesis of Bioactive Molecules

The aminopyrazole scaffold is a well-established pharmacophore, and 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine is a key intermediate in the construction of various bioactive compounds. The presence of the primary amine at the C5 position provides a convenient handle for synthetic elaboration, allowing chemists to introduce diverse functionalities and build larger, more complex molecular architectures.

The pyrazole (B372694) moiety is recognized as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory disorders. nih.govnih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, derivable from aminopyrazoles, is a key pharmacophore found in numerous inhibitors. nih.gov this compound and its analogs serve as foundational structures for synthesizing potent and selective inhibitors for various kinases.

Research has demonstrated that this scaffold is integral to the development of inhibitors for several key kinase targets:

p38α Mitogen-Activated Protein Kinase (MAPK): Derivatives of 1-aryl-3-tert-butyl-1H-pyrazol-5-amines have been synthesized and evaluated as inhibitors of p38α MAPK, a key enzyme in the inflammatory response pathway responsible for the production of TNF-α. researchgate.net

Fms-like Tyrosine Kinase 3 (FLT3): By modifying the aminopyrazole core, novel 1H-pyrazole-3-carboxamide derivatives have been designed that show potent inhibitory activity against FLT3, a critical target in acute myeloid leukemia (AML). mdpi.com One such derivative, compound 8t, demonstrated an IC50 of 0.089 nM against FLT3. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR): The aminopyrazole structure is a precursor for synthesizing pyrazolo[1,5-a]pyrimidines, a class of compounds that have been identified as effective inhibitors of the KDR kinase, which plays a crucial role in angiogenesis. semanticscholar.org

Protein Kinase C zeta (PKCζ): The pyrazole ring is central to the synthesis of allosteric inhibitors of PKCζ, an enzyme involved in NF-κB activation and inflammatory processes. nih.gov

The strategic placement of the tert-butyl group can enhance binding affinity and selectivity for the target kinase's ATP-binding pocket. A notable example is the complex inhibitor 4-{4-[({3-tert-Butyl-1-[3-(hydroxymethyl) phenyl]-1H-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide, which is built upon this pyrazole framework and is designed for treating hyper-proliferative disorders. google.com

Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Aminopyrazoles

| Target Kinase | Derived Scaffold/Compound Class | Therapeutic Area |

|---|---|---|

| p38α MAPK | N,N′-diaryl ureas | Anti-inflammatory |

| FLT3 | 1H-pyrazole-3-carboxamides | Acute Myeloid Leukemia |

| KDR (VEGFR2) | Pyrazolo[1,5-a]pyrimidines | Anti-angiogenesis |

Beyond oncology, the this compound scaffold is a valuable starting material for compounds that modulate neurological pathways. Its derivatives are utilized in the synthesis of agents targeting central nervous system disorders. chemimpex.com Specifically, the pyrazole core has been incorporated into novel positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). nih.gov These receptors are considered important targets for treating neurodevelopmental and neurodegenerative diseases like schizophrenia and Alzheimer's disease. nih.gov The versatility of the aminopyrazole precursor allows for the systematic modification of the molecule to optimize its activity and properties for brain penetration and receptor subtype selectivity.

The reactivity of the amino group on the pyrazole ring makes this compound an ideal starting point for synthesizing more complex, fused heterocyclic systems. These novel scaffolds are of great interest in bio-organic and medicinal chemistry as they expand the available chemical space for drug discovery. nih.govmdpi.com For instance, it can be used in condensation reactions to create pyrazolopyrimidines, which have shown a wide range of biological activities. nih.gov Furthermore, the amine can undergo reactions like sulfonamidation to yield pyrazole-sulfonamide hybrids, a class of molecules with documented therapeutic potential. mdpi.com This ability to serve as a platform for generating diverse molecular frameworks underscores its importance in exploratory bio-organic research. mdpi.comchemimpex.com

Scaffold for Agrochemical Development and Formulations

The pyrazole ring system is not only significant in pharmaceuticals but also in the agrochemical industry. mdpi.com Derivatives of this compound are used as key intermediates in the formulation of modern crop protection products. chemimpex.comchemimpex.com The unique electronic and steric properties of the substituted pyrazole core contribute to the biological activity of these agrochemicals, which can include herbicides, fungicides, and insecticides. mdpi.comchemimpex.com The goal of this research is to develop agents with high efficacy against target pests or weeds while minimizing environmental impact, making the pyrazole scaffold a preferred choice for creating more sustainable agricultural solutions. chemimpex.comchemimpex.com

Biochemical Assay Tools for Understanding Enzyme Interactions and Metabolic Pathways

In addition to being a precursor for bioactive molecules, this compound and its derivatives serve as valuable tools for basic research. They are utilized in biochemical assays to probe and understand complex biological processes. chemimpex.com Specifically, these aminated pyrazole compounds are employed in proteomics research to study protein function and interactions. scbt.com By incorporating this scaffold into chemical probes or libraries for screening, researchers can identify and characterize the interactions between small molecules and enzymes, helping to elucidate metabolic pathways and mechanisms of drug action. chemimpex.com

Analytical Chemistry Applications as Reference Standards in Chromatography and Mass Spectrometry

In the field of analytical chemistry, the purity and well-defined structure of a compound are paramount. This compound, available as a purified solid, serves as a reference standard in various analytical techniques. Its known molecular weight and chemical formula allow for precise calibration of instruments and quantification in methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The use of such standards is essential for ensuring the accuracy and reproducibility of analytical data in drug metabolism studies, quality control of synthesized materials, and pharmacokinetic analyses.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 126208-61-5 |

| Molecular Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.29 g/mol |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

The academic progress related to 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine is best understood through the significant research conducted on its structural isomers and analogs. Pyrazole (B372694) derivatives are recognized for their vast pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. connectjournals.combohrium.comacs.orgnih.gov Research on compounds such as 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine and other N-substituted pyrazoles has established this heterocyclic core as a "privileged structure" capable of interacting with a wide array of biological targets. frontiersin.org

Key contributions from the study of related pyrazoles that inform the potential of the title compound include:

Versatile Synthetic Intermediates: The 5-aminopyrazole moiety is a crucial building block for synthesizing more complex fused heterocyclic systems, such as pyrazolopyrimidines, which are themselves of great biological interest. nih.govnih.gov

Scaffolds for Kinase Inhibitors: The pyrazole nucleus is a common feature in numerous small-molecule kinase inhibitors. Structure-activity relationship (SAR) studies on various analogs have shown that substitutions on the pyrazole ring are critical for modulating potency and selectivity against targets like EGFR, CDK, and BTK. nih.gov

Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the exocyclic amino group make aminopyrazoles excellent ligands for forming coordination complexes with various metal ions. These complexes have applications in catalysis and are being explored for unique therapeutic properties. nih.gov

The research progress on analogous compounds suggests that this compound is a promising, albeit understudied, candidate for drug discovery and materials science programs.

Unexplored Research Avenues and Methodological Challenges

The nascent state of research into this compound leaves many avenues open for exploration. A primary challenge is the lack of dedicated studies to characterize its fundamental physicochemical properties, reactivity, and biological profile.

Unexplored Research Avenues:

Broad Biological Screening: A comprehensive screening of the compound against diverse biological targets (e.g., kinases, G-protein coupled receptors, enzymes involved in inflammatory pathways) is a critical first step. Based on the activities of its analogs, targets in oncology and inflammatory diseases are of particular interest. nih.govfrontiersin.org

Antimicrobial Potential: Many heterocyclic compounds, including pyrazoles, exhibit antimicrobial activity. Investigating the efficacy of the title compound against a panel of pathogenic bacteria and fungi could reveal new therapeutic applications. bohrium.com

Materials Science Applications: The rigid, aromatic structure of the pyrazole core suggests potential applications in the development of organic light-emitting diodes (OLEDs), sensors, or polymers with specific thermal or electronic properties.

Methodological Challenges:

Regioselective Synthesis: A significant challenge in pyrazole synthesis is controlling the regioselectivity, particularly when using substituted hydrazines. The synthesis of the desired 1-tert-butyl isomer over the 1H- (unsubstituted) or other potential isomers requires carefully optimized reaction conditions. Standard methods like the Knorr cyclocondensation may yield mixtures of isomers, complicating purification and characterization. mdpi.com

Scalability: Developing a synthetic route that is not only regioselective but also efficient and scalable is crucial for producing the quantities of material needed for extensive biological screening and further derivatization.

Structural Characterization: Unambiguous confirmation of the substitution pattern requires sophisticated analytical techniques, including 2D NMR spectroscopy (HMBC, HSQC) and single-crystal X-ray diffraction, to distinguish it from its isomers. nih.gov

Potential for Further Synthetic Method Development and Derivatization Strategies

The development of novel synthetic methods and extensive derivatization are key to unlocking the full potential of the this compound scaffold. The presence of the reactive 5-amino group and the phenyl ring provides ample opportunities for chemical modification to build a library of analogs for SAR studies.

Synthetic Method Development: Future work could focus on refining existing protocols or developing novel catalytic methods to ensure high regioselectivity and yield. mdpi.com One-pot or flow chemistry approaches could offer more efficient, environmentally friendly, and scalable routes to the core structure. mdpi.com

Derivatization Strategies: The functional handles on the molecule allow for a variety of chemical transformations. The table below outlines potential derivatization strategies based on successful modifications of similar aminopyrazole cores.

| Functional Group | Derivatization Reaction | Potential Application/Rationale | Representative Literature on Analogs |

| 5-Amino Group | Acylation / Amidation | Introduce new hydrogen bond donors/acceptors to probe interactions with biological targets. | nih.gov |

| Sulfonamidation | Create pyrazole-sulfonamide hybrids, a class known for potent anticancer and anti-inflammatory activity. | mdpi.comresearchgate.net | |

| Reductive Amination | Introduce diverse alkyl or benzyl (B1604629) groups to modify lipophilicity and steric profile. | mdpi.com | |

| Schiff Base Formation | Form imines that can act as intermediates for further synthesis or as ligands in coordination chemistry. | semanticscholar.org | |

| Phenyl Ring | Electrophilic Aromatic Substitution | Introduce substituents (e.g., -NO₂, -Cl, -Br, -OCH₃) to modulate electronic properties and metabolic stability. | nih.gov |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Attach other aryl or heteroaryl groups to extend the molecular scaffold and explore new binding pockets. | nih.gov |

Future Directions in Computational Design and Application of this compound Analogs

Computational chemistry offers a powerful and efficient approach to explore the therapeutic potential of this compound and guide the synthesis of its analogs. eurasianjournals.com By leveraging in silico techniques, researchers can predict binding affinities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and mechanisms of action before undertaking costly and time-consuming laboratory synthesis.

Key Computational Approaches:

Molecular Docking: The structure of the title compound can be docked into the active sites of known biological targets (such as various kinases or cyclooxygenase enzymes) to predict potential binding modes and affinities. This can help prioritize which biological assays are most likely to yield positive results. nih.govnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs is synthesized and tested, 3D-QSAR models can be developed. These models correlate the structural features of the molecules with their biological activity, providing crucial insights for designing subsequent generations of compounds with improved potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to a biological target, confirming the stability of the predicted binding pose and revealing key interactions that contribute to its affinity. eurasianjournals.com

Virtual Library Design: Computational tools can be used to design a large virtual library of analogs by systematically modifying the core structure. These virtual compounds can then be screened in silico to identify the most promising candidates for synthesis. connectjournals.com

The future application of these computational methods will be instrumental in accelerating the discovery process, optimizing lead compounds, and efficiently navigating the vast chemical space surrounding the this compound scaffold. connectjournals.comeurasianjournals.com By combining predictive modeling with targeted synthesis and biological evaluation, the untapped potential of this compound and its derivatives can be systematically explored and realized.

Q & A

Q. How are tautomeric forms characterized in solution and solid states?

- Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes tautomers by tracking proton exchange rates. X-ray crystallography () confirms the dominance of the 3-phenyl-1,2,4-triazol-5-amine tautomer in the solid state, with planar geometry (RMSD: 0.02 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.